molecular formula C19H20O6 B191437 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one CAS No. 10496-67-0

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B191437
CAS RN: 10496-67-0
M. Wt: 344.4 g/mol
InChI Key: CEBBHGDAHZDJTP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one, also known as DHPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of chalcones, which are known for their various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The compound exhibits specific dihedral angles between its hydroxyphenyl and dimethoxyphenyl rings, influencing its molecular structure and interactions. This is crucial for understanding the compound's behavior in various applications, especially in material science and chemistry (Jasinski et al., 2011).
  • The crystal packing of this compound is stabilized by weak intermolecular C—H⋯O contacts and π–π stacking interactions, indicating potential for material engineering and development of molecular assemblies (Jasinski et al., 2011).

Antioxidant Activity

  • Some derivatives of this compound have been synthesized and tested for their antioxidant activity, showing promising results. This opens avenues for research in pharmacology and biochemistry for developing new antioxidants (Sulpizio et al., 2016).

Photophysical Properties

  • The compound's photophysical properties, like absorption and emission spectra, have been studied. This is significant for its applications in photophysics and as a probe in chemical analyses (Asiri et al., 2017).

Lignin Model Compound

  • It has been used as a model compound in studies of lignin acidolysis, contributing to a better understanding of lignin breakdown, which is vital in bioenergy research (Yokoyama, 2015).

Nonlinear Optical Properties

  • The compound's nonlinear optical properties have been explored, indicating its potential use in photonics and optoelectronics (Razvi et al., 2019).

Gene Transfer Induction

  • Certain phenolic compounds, including this one, have been studied for their effects on Agrobacterium vir genes and gene transfer induction, highlighting its potential role in genetic engineering and plant biotechnology (Joubert et al., 2002).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-13-10-15(21)19(18(11-13)25-4)14(20)7-5-12-6-8-16(23-2)17(9-12)24-3/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBBHGDAHZDJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343773
Record name 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

CAS RN

10496-67-0
Record name 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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